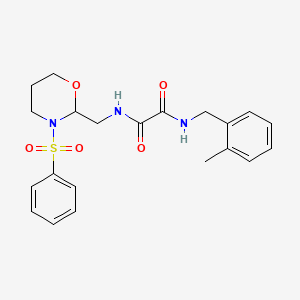

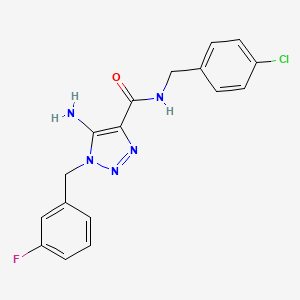

![molecular formula C6H3ClFN3 B2567203 4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine CAS No. 582313-57-3](/img/structure/B2567203.png)

4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine

概要

説明

4-Chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine is a compound with the molecular formula C6H3ClFN3 and a molecular weight of 171.56 . It is considered an important pharmaceutical intermediate, widely used in the synthesis of many pharmaceutical intermediates .

Synthesis Analysis

An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with a 31% overall yield has been described . The procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block . Another method involves the electrophilic fluorination of 4-chloropyrrolo[2,3-d]pyrimidine, culminating in a 59% conversion of the compound to 4-chloro-5-fluoropyrrolo[2,3-d]pyrimidine using Selectfluor .Molecular Structure Analysis

The molecular structure of 4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine is represented by the formula C6H3ClFN3 . The compound contains a pyrrolo[2,3-d]pyrimidine core, which is a bicyclic structure consisting of a pyrrole ring fused with a pyrimidine ring .Chemical Reactions Analysis

4-Chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions . The electrophilic fluorination of 4-chloropyrrolo[2,3-d]pyrimidine was studied, resulting in a 59% conversion of the compound to 4-chloro-5-fluoropyrrolo[2,3-d]pyrimidine using Selectfluor .Physical And Chemical Properties Analysis

4-Chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine is a solid compound with a melting point of 177-180°C .科学的研究の応用

Anticancer Applications

4-Chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine derivatives have shown promising results in anticancer studies . For instance, compounds 14a, 16b, and 18b were found to be highly active against MCF7 cancer cells, with IC50 values of 1.7, 5.7, and 3.4 μg/ml, respectively . These compounds were also found to cause cell cycle arrest at the G1/S phase in MCF7 .

Kinase Inhibition

This compound serves as a scaffold for developing potent kinase inhibitors . Specifically, halogenated ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’ were synthesized, and among these, compound 5k emerged as a potent inhibitor against EGFR, Her2, VEGFR2, and CDK2 enzymes .

Apoptosis Induction

4-Chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine derivatives have been found to induce apoptosis in cancer cells . For example, compound 5k was found to induce cell cycle arrest and apoptosis in HepG2 cells .

Gene Expression Regulation

These compounds have been found to regulate gene expression . In particular, P53, BAX, DR4, and DR5 were up-regulated, while Bcl2, Il-8, and CDK4 were down-regulated in 14a, 14b, and 18b treated MCF7 cells .

Protein Activity Modulation

4-Chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine derivatives have been found to modulate protein activity . For instance, compound 14b increased the activity of Caspase 8 and BAX, while the activity of Bcl2 was greatly decreased in 14a treated MCF7 cells .

DNA Fragmentation

These compounds have been found to increase the percentage of fragmented DNA in treated cells . Specifically, the percentage of fragmented DNA was increased significantly in 14a treated MCF7 cells .

作用機序

Target of Action

The primary target of 4-Chloro-5-Fluoro-7H-Pyrrolo[2,3-d]Pyrimidine is the 3-Phosphoinositide-Dependent Kinase 1 (PDK1) . PDK1 is a crucial target in cancer therapy .

Mode of Action

4-Chloro-5-Fluoro-7H-Pyrrolo[2,3-d]Pyrimidine interacts with its target, PDK1, by inhibiting its activity . This inhibition disrupts the normal functioning of PDK1, leading to changes in the cellular processes that PDK1 regulates .

Biochemical Pathways

The inhibition of PDK1 by 4-Chloro-5-Fluoro-7H-Pyrrolo[2,3-d]Pyrimidine affects various biochemical pathways. PDK1 plays a crucial role in the PI3K/AKT signaling pathway, which is involved in cell survival, growth, and proliferation . By inhibiting PDK1, 4-Chloro-5-Fluoro-7H-Pyrrolo[2,3-d]Pyrimidine disrupts this pathway, potentially leading to the death of cancer cells .

Result of Action

The molecular and cellular effects of 4-Chloro-5-Fluoro-7H-Pyrrolo[2,3-d]Pyrimidine’s action are primarily related to its inhibition of PDK1. This inhibition disrupts the PI3K/AKT signaling pathway, potentially leading to the death of cancer cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Chloro-5-Fluoro-7H-Pyrrolo[2,3-d]Pyrimidine. For instance, the compound exhibits stability under normal temperature and humidity conditions but may decompose in the presence of strong acids or alkalis . Therefore, it should be stored in a cool, dry, and well-ventilated area, away from heat sources and oxidants .

将来の方向性

Given its importance as a pharmaceutical intermediate and its use in the synthesis of JAK inhibitors , 4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine is likely to continue to be a focus of research and development. Improved synthesis methods and further exploration of its potential applications in pharmaceuticals could be areas of future study .

特性

IUPAC Name |

4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFN3/c7-5-4-3(8)1-9-6(4)11-2-10-5/h1-2H,(H,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOBFPXOXHUBRDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(N1)N=CN=C2Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine | |

CAS RN |

582313-57-3 | |

| Record name | 4-Chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

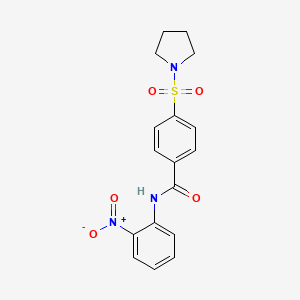

![4-{[benzyl(methyl)amino]methyl}-N-methylpyridin-2-amine](/img/structure/B2567121.png)

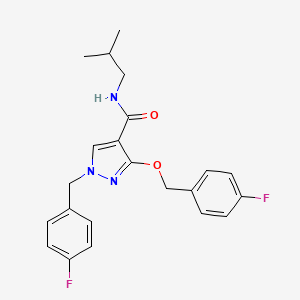

![N-(3-chloro-4-methoxyphenyl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2567124.png)

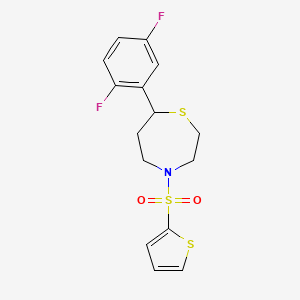

![{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}(4-phenylpiperazino)methanone](/img/structure/B2567127.png)

![5-chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2567133.png)

![1-(3-chlorophenyl)-4-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2567139.png)

![3-(3,4-dimethoxyphenyl)-6-(p-tolyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2567143.png)